

# An In-depth Technical Guide to the Therapeutic Potential of AT7519 Mesylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

AT7519 mesylate is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of various malignancies.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of AT7519, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical investigations, and outlining relevant experimental protocols. The guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering insights into the ongoing exploration of AT7519 as a promising anti-cancer agent.

## Mechanism of Action

AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, key regulators of cell cycle progression and transcription.<sup>[1][4]</sup> Its primary mechanism involves the disruption of the cell cycle and the induction of apoptosis.

## Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest

AT7519 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.<sup>[1][4]</sup> By targeting these kinases, AT7519 disrupts the normal progression of the cell cycle,

leading to cell cycle arrest at the G1/S and G2/M phases.[5][6][7] This inhibition of cell cycle progression is a key contributor to its anti-proliferative activity in cancer cells.[2][3]



[Click to download full resolution via product page](#)

AT7519-mediated cell cycle arrest.

## Transcriptional Inhibition and Induction of Apoptosis

A crucial aspect of AT7519's mechanism is its ability to inhibit transcriptional CDKs, particularly CDK9.[1][4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents RNAPII phosphorylation, leading to a global downregulation of transcription.[1][5] This transcriptional repression disproportionately affects the expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[1][4][8] The reduction in these survival proteins sensitizes cancer cells to apoptosis, which is subsequently executed through the activation of caspases.[5][6][9]



[Click to download full resolution via product page](#)

Transcriptional inhibition pathway of AT7519.

## Preclinical Data

A substantial body of preclinical research has evaluated the efficacy of AT7519 in various cancer models, including hematological malignancies and solid tumors.

## In Vitro Kinase Inhibitory Activity

AT7519 demonstrates potent inhibitory activity against a range of CDKs and GSK3 $\beta$ . The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target  | IC50 (nM) |
|----------------|-----------|
| CDK1/Cyclin B  | 210       |
| CDK2/Cyclin A  | 47        |
| CDK2/Cyclin E  | 100       |
| CDK3/Cyclin E  | >1000     |
| CDK4/Cyclin D1 | 100       |
| CDK5/p25       | 13        |
| CDK6/Cyclin D3 | 170       |
| CDK7/Cyclin H  | >1000     |
| CDK9/Cyclin T1 | <10       |
| GSK3 $\beta$   | 89        |

Table 1: In vitro kinase inhibitory activity of AT7519.[\[9\]](#)[\[10\]](#)

## In Vitro Anti-proliferative Activity

AT7519 exhibits potent anti-proliferative activity across a panel of human tumor cell lines.

| Cell Line | Cancer Type      | IC50 (nM) |
|-----------|------------------|-----------|
| MCF-7     | Breast Cancer    | 40        |
| HCT116    | Colon Cancer     | 54        |
| SW620     | Colon Cancer     | 940       |
| HL60      | Leukemia         | ~400      |
| MM.1S     | Multiple Myeloma | 500       |
| U266      | Multiple Myeloma | 500       |
| MM.1R     | Multiple Myeloma | >2000     |
| U87MG     | Glioblastoma     | ~1000     |
| U251      | Glioblastoma     | ~1000     |

Table 2: In vitro anti-proliferative activity of AT7519 in various human cancer cell lines.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[10\]](#)

## In Vivo Efficacy in Xenograft Models

AT7519 has demonstrated significant anti-tumor efficacy in various xenograft models.

| Xenograft Model | Cancer Type      | Dosing Regimen                                                 | Outcome                                     |
|-----------------|------------------|----------------------------------------------------------------|---------------------------------------------|
| HL60            | Leukemia         | 15 mg/kg, i.p., once daily                                     | Tumor growth inhibition                     |
| HCT116          | Colon Cancer     | 9.1 mg/kg, i.p., twice daily                                   | Tumor regression                            |
| HT29            | Colon Cancer     | 9.1 mg/kg, i.p., twice daily                                   | Tumor regression                            |
| MM.1S           | Multiple Myeloma | 15 mg/kg, i.p., once daily, 5 days/week for 2 weeks            | Tumor growth inhibition, prolonged survival |
| AMC711T         | Neuroblastoma    | 5, 10, or 15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition      |

Table 3: In vivo efficacy of AT7519 in human tumor xenograft models.<sup>[2]</sup>  
[\[5\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Clinical Trials

AT7519 has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematological malignancies.

| Phase | Patient Population                                         | Dosing Regimen                                                  | Key Findings                                                                                                                                                                                                                                |
|-------|------------------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| I     | Refractory solid tumors                                    | 1.8-40 mg/m <sup>2</sup> /day, 5 consecutive days every 3 weeks | Dose-limiting toxicities (DLTs) included QTc prolongation, fatigue, and mucositis. Recommended Phase II dose (RP2D) was not established due to QTc concerns. Some patients showed stable disease. <a href="#">[13]</a> <a href="#">[14]</a> |
| I     | Advanced refractory solid tumors or non-Hodgkin's lymphoma | Intravenous infusion on days 1, 4, 8, and 11 every 3 weeks      | DLTs included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia. RP2D was determined to be 27.0 mg/m <sup>2</sup> . Preliminary anti-cancer activity was observed. <a href="#">[15]</a> <a href="#">[16]</a>                   |
| II    | Multiple Myeloma                                           | In combination with bortezomib                                  | The combination was generally well-tolerated. <a href="#">[17]</a>                                                                                                                                                                          |

Table 4: Summary of clinical trials with AT7519.

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving AT7519.

### Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of AT7519 on cancer cell lines.



[Click to download full resolution via product page](#)

Workflow for a cell viability assay.

#### Methodology:

- Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of AT7519 mesylate (e.g., 0.01 to 10  $\mu$ M) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value.

## Western Blotting for Phospho-RNA Polymerase II

This protocol is used to assess the effect of AT7519 on the phosphorylation of RNA polymerase II, a key marker of its transcriptional inhibitory activity.

#### Methodology:

- Cell Lysis: Treat cells with AT7519 for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## In Vivo Xenograft Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of AT7519 in a mouse xenograft model.

### Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AT7519 (e.g., 15 mg/kg, intraperitoneally) and a vehicle control according to the desired schedule.
- Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
- Monitoring: Monitor the body weight and overall health of the mice throughout the study.

- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

## Conclusion

AT7519 mesylate is a promising multi-targeted CDK inhibitor with a well-defined mechanism of action involving cell cycle arrest and induction of apoptosis through transcriptional inhibition. Extensive preclinical studies have demonstrated its potent anti-tumor activity in a wide range of cancer models. While clinical development has faced some challenges, particularly regarding its safety profile, ongoing research continues to explore its therapeutic potential, both as a single agent and in combination with other therapies. The information compiled in this guide provides a solid foundation for further investigation into the clinical utility of AT7519 in oncology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3 $\beta$  ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [ashpublications.org](http://ashpublications.org) [ashpublications.org]

- 10. selleckchem.com [selleckchem.com]
- 11. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Therapeutic Potential of AT7519 Mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666107#what-is-the-therapeutic-potential-of-at7519-mesylate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)